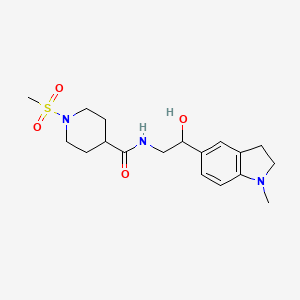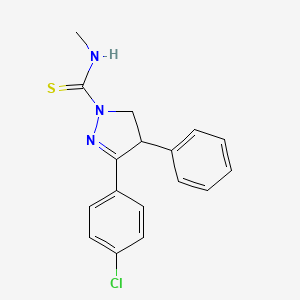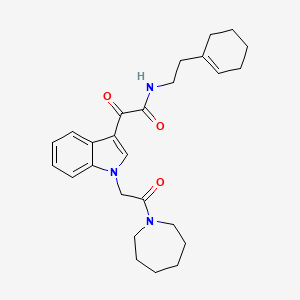
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H33N3O3 and its molecular weight is 435.568. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Ligand Potential
- Cannabinoid Receptor Ligands : A study focused on synthesizing a series of indol-3-yl-oxoacetamides, starting from known compounds, to explore their potential as potent and selective cannabinoid receptor type 2 (CB2) ligands. One fluorinated derivative demonstrated significant potency and selectivity as a CB2 ligand, highlighting the therapeutic potential of such structures in cannabinoid research (Moldovan et al., 2017).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity : Indole derivatives have been evaluated for their antimicrobial activities. For instance, substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides were synthesized and demonstrated varied antimicrobial efficacy, suggesting the importance of indole moieties in developing new antimicrobial agents (Prasad, 2017).
- Non-Ulcerogenic Anti-inflammatory Agents : Research into indomethacin analogs has led to the development of compounds with significant anti-inflammatory and analgesic properties but reduced gastrointestinal toxicity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). These findings underscore the therapeutic potential of indole derivatives in safer anti-inflammatory treatments (Bhandari et al., 2010).
Synthesis and Characterization
- Synthetic Methodologies : The synthesis and biological evaluation of various indole derivatives, including those with azepane rings, have been explored. These studies not only provide new synthetic routes for complex molecules but also evaluate their potential biological activities, such as antimicrobial properties (Muralikrishna et al., 2014).
Photophysical Properties
- Optoelectronic Applications : The photophysical properties of novel indole derivatives have been studied, with findings indicating potential applications in optoelectronics and as bio-analytical sensors. Such compounds have shown unique behaviors like reverse solvatochromism, which could be leveraged in developing new optical materials (Bozkurt & Doğan, 2018).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-24(28-16-8-1-2-9-17-28)19-29-18-22(21-12-6-7-13-23(21)29)25(31)26(32)27-15-14-20-10-4-3-5-11-20/h6-7,10,12-13,18H,1-5,8-9,11,14-17,19H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDDGBHYMPPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

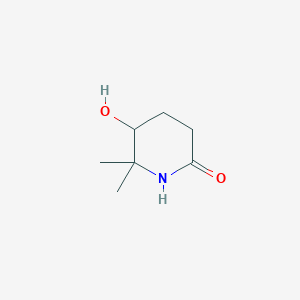
![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)
![4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2476061.png)
![N-[1-(1-Adamantyl)ethyl]-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide](/img/structure/B2476062.png)
![6-Bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2476065.png)
![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)
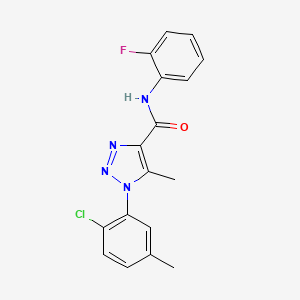
![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
